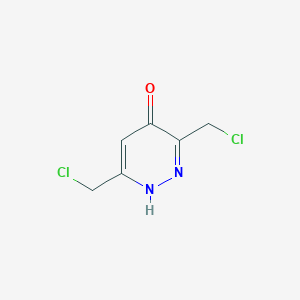

3,6-Bis(chloromethyl)pyridazin-4-ol

Description

Properties

CAS No. |

40838-54-8 |

|---|---|

Molecular Formula |

C6H6Cl2N2O |

Molecular Weight |

193.03 g/mol |

IUPAC Name |

3,6-bis(chloromethyl)-1H-pyridazin-4-one |

InChI |

InChI=1S/C6H6Cl2N2O/c7-2-4-1-6(11)5(3-8)10-9-4/h1H,2-3H2,(H,9,11) |

InChI Key |

NVNXFZMFWXCBQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NN=C(C1=O)CCl)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(chloromethyl)pyridazin-4-ol typically involves the chloromethylation of pyridazin-4-ol. One common method includes the reaction of pyridazin-4-ol with formaldehyde and hydrochloric acid under controlled conditions. The reaction proceeds through the formation of a chloromethyl intermediate, which then reacts with the pyridazine ring to form the desired product.

Industrial Production Methods

Industrial production methods for 3,6-Bis(chloromethyl)pyridazin-4-ol often involve large-scale chloromethylation reactions. These methods require precise control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Reactivity of Chloromethyl Groups

The chloromethyl groups at positions 3 and 6 serve as primary reactive sites, enabling nucleophilic substitution and cross-coupling reactions . Key characteristics include:

-

Electrophilic susceptibility : The C-Cl bonds undergo hydrolysis, alkylation, or arylation under basic or transition-metal-catalyzed conditions.

-

Steric effects : Reactivity varies based on solvent polarity and temperature, with polar aprotic solvents (e.g., DMF) favoring substitution.

Nucleophilic Substitution Reactions

Substitution reactions dominate the compound’s reactivity profile:

Mechanistic Insight : The chloromethyl groups follow an SN2 pathway in polar solvents, with hydroxide or amine nucleophiles displacing chloride ions . Steric hindrance from the pyridazine ring slows bimolecular reactions compared to linear analogs .

Cyclization and Heterocycle Formation

The compound acts as a precursor for fused heterocycles:

-

Pyrazolo[1,2-a]pyridazines : Reaction with hydrazines and α,β-unsaturated carbonyls under proline triflate catalysis yields tricyclic structures (e.g., pyridazinoindazolones) .

-

Diels-Alder adducts : Reactivity with dienophiles like maleic anhydride forms bicyclic lactams, though yields depend on electron-withdrawing substituents .

Key Example :

This one-pot, three-component reaction proceeds via α,β-unsaturated intermediate formation, followed by cyclodehydration .

Coordination Chemistry

Emerging studies suggest utility in metal complexes:

-

Ligand design : Dechlorinated analogs (e.g., mercaptomethyl derivatives) chelate Ru(II) and Rh(I), forming catalysts for asymmetric hydrogenation .

-

Structural motifs : The pyridazine ring’s nitrogen atoms coordinate transition metals, enabling applications in photodynamic therapy .

Stability and Degradation

Critical stability factors include:

-

pH sensitivity : Rapid hydrolysis occurs above pH 9, limiting aqueous storage.

-

Thermal decomposition : Degrades above 200°C via C-Cl bond cleavage, releasing HCl gas.

Scientific Research Applications

3,6-Bis(chloromethyl)pyridazin-4-ol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: Research is ongoing into its potential as a precursor for drugs targeting various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,6-Bis(chloromethyl)pyridazin-4-ol involves its interaction with molecular targets through its functional groups. The chloromethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect biological activity. The pyridazine ring can also participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Bis(halomethyl) Aromatic Compounds

Bis(halomethyl) aromatic compounds, such as 3,5-bis(bromomethyl)phenol and 2,6-bis(chloromethyl)-4-methylphenol, share structural similarities with 3,6-Bis(chloromethyl)pyridazin-4-ol. These compounds are used in esterification reactions with bifunctional carboxylic acids. Key differences include:

- Core Structure: Pyridazine (nitrogen-rich heterocycle) vs. benzene (all-carbon aromatic ring).

- Reactivity: The hydroxyl group in 3,6-Bis(chloromethyl)pyridazin-4-ol may allow direct esterification without protection, similar to phenolic hydroxyl groups in benzene analogs .

Table 1: Comparison of Bis(halomethyl) Aromatic Compounds

| Compound | Core Structure | Substituents | Key Reactivity |

|---|---|---|---|

| 3,6-Bis(chloromethyl)pyridazin-4-ol | Pyridazine | 3,6-CH₂Cl; 4-OH | Alkylation, esterification via -CH₂Cl; hydrogen bonding via -OH |

| 2,6-Bis(chloromethyl)-4-methylphenol | Benzene | 2,6-CH₂Cl; 4-CH₃; 4-OH | Esterification (requires acid activation for -OH in some cases) |

Pyridazine Derivatives with Varied Substituents

Several pyridazine analogs differ in substituent type and position, influencing their chemical behavior:

3-Chloro-6-phenyl-pyridazin-4-ol (CAS 89868-13-3)

- Substituents : Chloro (-Cl) at position 3, phenyl (-C₆H₅) at position 6, and hydroxyl (-OH) at position 4.

- Comparison : The phenyl group introduces steric bulk and lipophilicity, reducing reactivity compared to chloromethyl groups. The chloro substituent is less reactive than chloromethyl in alkylation reactions .

6-Chloro-4-methylpyridazin-3(2H)-one

- Substituents : Chloro (-Cl) at position 6, methyl (-CH₃) at position 4, and a ketone (=O) at position 3.

- The methyl group enhances hydrophobicity, affecting solubility .

Table 2: Substituent Effects on Pyridazine Derivatives

| Compound (CAS) | Substituents | Key Properties |

|---|---|---|

| 3,6-Bis(chloromethyl)pyridazin-4-ol | 3,6-CH₂Cl; 4-OH | High reactivity (alkylation), moderate polarity |

| 3-Chloro-6-phenyl-pyridazin-4-ol (89868-13-3) | 3-Cl; 6-Ph; 4-OH | Low reactivity, high lipophilicity |

| 6-Chloro-4-methylpyridazin-3(2H)-one | 6-Cl; 4-CH₃; 3=O | Electron-deficient core, poor aqueous solubility |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,6-Bis(chloromethyl)pyridazin-4-ol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution on pyridazine derivatives. A common approach involves reacting pyridazin-4-ol with chloromethylating agents (e.g., chloromethyl chloride) under basic conditions. Ethanol or aqueous sodium hydroxide (NaOH) is often used as a solvent, with temperature controlled between 0–25°C to minimize side reactions like over-alkylation .

- Data Considerations : Monitor reaction progress via TLC or HPLC. Yields typically range from 40–60%, but optimization of stoichiometry (e.g., molar ratios of 1:2.2 for pyridazin-4-ol to chloromethyl chloride) can improve efficiency.

Q. What safety precautions are critical when handling 3,6-Bis(chloromethyl)pyridazin-4-ol?

- Methodology : Due to structural analogs (e.g., bis(chloromethyl) ether, a known carcinogen ), assume potential carcinogenicity. Use fume hoods, wear nitrile gloves, and avoid skin/eye contact. Store in sealed containers under inert gas (N₂ or Ar) to prevent hydrolysis.

- Emergency Protocols : In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical evaluation. Contaminated surfaces should be deactivated with 10% sodium bicarbonate .

Q. How can the purity of 3,6-Bis(chloromethyl)pyridazin-4-ol be verified post-synthesis?

- Methodology : Use a combination of techniques:

- HPLC : C18 column, mobile phase = acetonitrile/water (70:30), UV detection at 254 nm.

- NMR : Confirm substitution patterns (e.g., chloromethyl peaks at δ 4.5–5.0 ppm in ¹H NMR).

- Elemental Analysis : Match calculated vs. observed C, H, N, and Cl content (±0.3% tolerance) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloromethyl groups in nucleophilic substitution reactions?

- Methodology : The electron-withdrawing pyridazine ring activates chloromethyl groups for SN2 reactions. Kinetic studies (e.g., using NaN₃ in DMSO) reveal second-order dependence, suggesting a bimolecular mechanism. Steric effects from the pyridazine core may reduce reactivity compared to linear analogs .

- Data Contradictions : Some studies report anomalous retention of configuration in polar aprotic solvents, suggesting partial SN1 character. Further isotopic labeling (e.g., ¹⁸O in H₂O) could clarify the pathway .

Q. How does the compound’s structure influence its stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies:

- pH Stability : Degrades rapidly in alkaline conditions (t½ < 1 hr at pH 10) due to hydroxide attack on chloromethyl groups. Stable at pH 4–6 (t½ > 48 hrs).

- Thermal Stability : Decomposes above 80°C, releasing HCl gas (detected via FTIR). Store at –20°C for long-term stability .

Q. What spectroscopic techniques are most effective for characterizing derivatives of 3,6-Bis(chloromethyl)pyridazin-4-ol?

- Methodology :

- Mass Spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]+ for C₆H₆Cl₂N₂O: m/z 207.9854).

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., Cl–C–C–N dihedral angles ≈ 120°).

- IR Spectroscopy : Identify C–Cl stretches (550–600 cm⁻¹) and hydroxyl groups (broad peak ~3200 cm⁻¹) .

Q. How can computational modeling predict the biological activity of 3,6-Bis(chloromethyl)pyridazin-4-ol derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.